2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone
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Overview
Description
2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound characterized by its unique structure, which includes both fluorinated and methylated groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of fluorine atoms and methyl groups onto a propiophenone structure. One common method includes the reaction of a fluorinated precursor with a methylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as distillation and purification to isolate the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-hexanone: Similar in structure but lacks fluorine atoms.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains similar methyl groups but has a different backbone.
2,5-Dimethylhexane: A simpler hydrocarbon with similar methyl groups.
Uniqueness
2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance its reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-6-3-4-7(2)8(5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKOBVPMKUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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